5-Phenyl-3-penten-2-one 5-Phenyl-3-penten-2-one
Brand Name: Vulcanchem
CAS No.: 10521-97-8
VCID: VC21355111
InChI: InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3
SMILES: CC(=O)C=CCC1=CC=CC=C1
Molecular Formula: C12H11NO3S
Molecular Weight: 160.21 g/mol

5-Phenyl-3-penten-2-one

CAS No.: 10521-97-8

Cat. No.: VC21355111

Molecular Formula: C12H11NO3S

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-3-penten-2-one - 10521-97-8

Specification

CAS No. 10521-97-8
Molecular Formula C12H11NO3S
Molecular Weight 160.21 g/mol
IUPAC Name 5-phenylpent-3-en-2-one
Standard InChI InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3
Standard InChI Key FBDLPZQWOVGYJU-UHFFFAOYSA-N
SMILES CC(=O)C=CCC1=CC=CC=C1
Canonical SMILES CC(=O)C=CCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

5-Phenyl-3-penten-2-one (CAS: 10521-97-8) is a ketone with the molecular formula C11H12O . Its structure consists of a phenyl group attached to a pent-3-en-2-one backbone. The IUPAC name for this compound is 5-phenylpent-3-en-2-one. The molecule features a carbon-carbon double bond in the pentenone chain, which can exist in either E (trans) or Z (cis) configurations, though the E configuration appears to be more common and stable based on research findings .

The standard InChI representation of 5-Phenyl-3-penten-2-one is:
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3

And its SMILES notation is:
CC(=O)C=CCC1=CC=CC=C1

Physical Properties

5-Phenyl-3-penten-2-one possesses distinctive physical properties that influence its behavior and applications. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 5-Phenyl-3-penten-2-one

PropertyValue
Molecular Weight160.21200 g/mol
Density0.985 g/cm³
Boiling Point272°C at 760 mmHg
Flash Point97.4°C
Exact Mass160.08900
PSA (Polar Surface Area)17.07000
LogP2.37430
Vapor Pressure0.00623 mmHg at 25°C
Index of Refraction1.524

Source: Data compiled from search result

The relatively high boiling point of 272°C indicates strong intermolecular forces, likely due to the presence of both the ketone group and the phenyl ring . The LogP value of 2.37430 suggests moderate lipophilicity, which may influence its solubility characteristics and potential biological activities .

Chemical Properties

As a ketone, 5-Phenyl-3-penten-2-one exhibits reactivity patterns typical of carbonyl compounds. The conjugated system formed by the carbon-carbon double bond and the ketone group makes it potentially reactive in various organic transformations. The phenyl group can also participate in reactions typical of aromatic compounds.

Key chemical properties include:

  • Reactivity at the carbonyl group (nucleophilic additions)

  • Potential for conjugate additions across the α,β-unsaturated system

  • Isomerization potential involving the carbon-carbon double bond

  • Aromaticity-related reactions involving the phenyl ring

The compound has been noted for its isomerization behavior, particularly the equilibrium between (E)-5-phenyl-3-penten-2-one and (E)-5-phenyl-4-penten-2-one .

Synthesis and Applications

Industrial Applications

  • Fragrance and flavor industries as an aromatic component

  • Chemical intermediate in the synthesis of more complex molecules

  • Potential use in polymer chemistry

  • Possible applications in specialty chemical production

Its HS Code classification (2914399090) suggests it falls under "other aromatic ketones without other oxygen function" for trade and regulatory purposes .

Research Applications

5-Phenyl-3-penten-2-one has been identified as potentially useful in pharmaceutical research or as an intermediate in organic synthesis, given its structural similarity to other bioactive molecules. The compound's applications in research settings may include:

  • Model compound for studying isomerization mechanisms

  • Precursor for biologically active compounds

  • Study of structure-activity relationships in medicinal chemistry

  • Investigation of reaction mechanisms involving conjugated systems

Isomerization Studies

Z/E Isomerization

Research on the isomerization behavior of 5-Phenyl-3-penten-2-one has revealed interesting patterns. In a study examining the possible competition of Z/E versus hydrogen-shift isomerization in (E)-5-phenyl-3-penten-2-one (E-1), researchers found that the equilibrated system consists predominantly of E-1 and (E)-5-phenyl-4-penten-2-one (E-2), with no detectable amounts of the Z (cis) diastereoisomers .

This finding suggests that the Z configuration is energetically less favorable compared to the E configuration, which is consistent with general principles of alkene stereochemistry where trans isomers often have lower energy than cis isomers due to reduced steric hindrance.

Hydrogen-Shift Isomerization

In addition to Z/E isomerization, 5-Phenyl-3-penten-2-one can undergo hydrogen-shift isomerization. Experimental studies involving iodine-catalyzed isomerization have shown that (E)-5-phenyl-3-penten-2-one (E-1) can isomerize to (E)-5-phenyl-4-penten-2-one (E-2) . In the equilibrated system, E-2 was found to be in moderate excess over E-1, indicating a slight thermodynamic preference for the position of the double bond in E-2.

This hydrogen-shift isomerization involves the migration of the carbon-carbon double bond along the carbon chain, resulting in a change from a conjugated system in E-1 to a non-conjugated system in E-2.

Computational Studies

Density functional theory (DFT) calculations have been employed to corroborate the experimental findings regarding the isomerization behavior of 5-Phenyl-3-penten-2-one. These calculations confirmed the free energy differences between the isomers, with reported values of -0.7 and -1.1 kcal mol⁻¹ for the relevant transformations .

Computational modeling has also proven useful in confirming the assignment of isomers through the calculation of Boltzmann-weighted ¹H NMR spectra. This approach allows researchers to predict the spectral characteristics of different isomers and compare them with experimental data, thereby facilitating accurate structural assignments .

Research Findings

Pharmaceutical Relevance

CompoundRelationship to 5-Phenyl-3-penten-2-oneKey Difference
(E)-5-Phenyl-4-penten-2-onePositional isomerPosition of double bond
(Z)-5-Phenyl-3-penten-2-oneStereoisomerConfiguration of double bond
5-Acetoxy-5-phenylpent-3-en-2-oneDerivativeAddition of acetoxy group at carbon 5
3-Penten-2-oneStructural relativeAbsence of phenyl group

Source: Data synthesized from search results , , , and

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